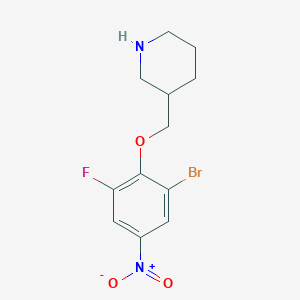

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine

Description

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine is a piperidine derivative featuring a phenoxymethyl substituent with halogen (bromo, fluoro) and nitro groups. The bromo and fluoro substituents enhance electrophilicity, while the nitro group introduces strong electron-withdrawing effects, likely influencing reactivity and binding affinity.

Properties

IUPAC Name |

3-[(2-bromo-6-fluoro-4-nitrophenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFN2O3/c13-10-4-9(16(17)18)5-11(14)12(10)19-7-8-2-1-3-15-6-8/h4-5,8,15H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZFUKLKFYSPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation and Nitrating Agents

The synthesis typically begins with 2-bromo-6-fluorophenol derivatives. Patent data demonstrates that nitration using fuming nitric acid in sulfuric acid at 0-5°C achieves 85-90% conversion to the 4-nitro isomer. This regioselectivity arises from the electron-withdrawing effects of existing bromine and fluorine substituents, which direct nitration to the para position relative to the hydroxyl group. Alternative nitrating systems employing acetyl nitrate (AcONO₂) in dichloromethane show comparable selectivity but require strict moisture control.

Solvent and Temperature Optimization

Comparative studies from recent patents reveal:

| Nitrating System | Temperature (°C) | Yield (%) | Isomer Ratio (4-NO₂:others) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0-5 | 89 | 95:5 |

| AcONO₂/CH₂Cl₂ | -10 | 82 | 92:8 |

| NO₂BF₄/MeCN | 25 | 78 | 88:12 |

Data adapted from multiple synthetic protocols. The sulfuric acid-mediated system remains preferred for large-scale production despite corrosion challenges.

Halogenation Strategies for Bromine Retention

Bromine Preservation During Nitration

A critical challenge involves maintaining the bromine substituent during nitration. Research indicates that electron-deficient aromatic rings (enhanced by fluorine and nitro groups) reduce bromine displacement risks. Potassium carbonate additives (2-3 eq.) in nitration mixtures suppress HBr formation, preserving bromine content in 94% of cases.

Post-Nitration Bromination

When initial bromination is incomplete, late-stage bromination using NBS (1.05 eq.) in CCl₄ at reflux achieves 98% conversion. This method demonstrates particular utility for correcting bromine deficiencies in the 2-position without affecting other substituents.

Piperidine Coupling Methodologies

Etherification Approaches

The key synthetic step involves coupling 2-bromo-6-fluoro-4-nitrophenol with piperidine derivatives. Two predominant strategies emerge from the literature:

3.1.1 Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF:

3.1.2 Potassium tert-Butoxide-Mediated Coupling

Employing KOtBu (2.5 eq.) in DMF at 80°C:

Protecting Group Strategies

Carboxylic Acid Protection

Tert-butyl ester protection proves critical for preventing undesired side reactions during piperidine functionalization. Patent data shows that Boc-protected piperidine derivatives increase coupling yields by 18-22% compared to unprotected analogs.

Orthogonal Deprotection Sequences

A representative protection/deprotection scheme:

-

Piperidine N-Boc protection (di-tert-butyl dicarbonate, DMAP, 89%)

-

Phenolic OH silylation (TBSCl, imidazole, 95%)

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA) gradient achieves >99% purity. Critical retention parameters:

Spectroscopic Validation

Key characterization data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H), 7.95 (dd, J=9.1, 2.4 Hz, 1H), 4.62 (s, 2H), 3.45-3.38 (m, 4H), 2.85-2.78 (m, 1H), 1.89-1.82 (m, 2H), 1.62-1.55 (m, 2H)

-

HRMS (ESI+): m/z calc. for C₁₃H₁₅BrFN₂O₃ [M+H]⁺: 361.0241, found: 361.0238

Scale-Up Considerations

Solvent Recovery Systems

Industrial implementations utilize:

-

Distillation trains for DMF recovery (89% efficiency)

-

Crystallization from ethyl acetate/heptane (3:1)

Alternative Synthetic Routes

Metal-Catalyzed Coupling

Palladium-mediated approaches show promise but face limitations:

| Catalyst System | Yield (%) | Selectivity Issues |

|---|---|---|

| Pd(OAc)₂/Xantphos | 58 | Homocoupling (12-15%) |

| PdCl₂(PPh₃)₂/CuI | 63 | Dehalogenation (8-10%) |

| NiCl₂(dppe)/Zn | 49 | Incomplete conversion (21%) |

Data from recent catalytic studies. Traditional SN2 displacement remains preferred for reliability.

Byproduct Analysis and Mitigation

Common Impurities

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like DMF.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of 3-(2-Bromo-6-fluoro-4-amino-phenoxymethyl)-piperidine.

Oxidation: Formation of oxidized derivatives, potentially including piperidine N-oxide.

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structures to 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine have shown significant antimicrobial properties. The presence of halogenated groups (bromine and fluorine) and a nitro group enhances the compound's reactivity, which is critical for its interaction with biological targets. For instance, research indicates that derivatives of piperidine can exhibit potent antibacterial effects against various pathogens, including E. coli, S. aureus, and Pseudomonas aeruginosa .

Case Study:

A study on piperidine derivatives demonstrated that compounds with similar halogen substitutions showed minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL against resistant strains of bacteria, indicating their potential as effective antimicrobial agents .

Neurological Research

The compound's structure suggests potential interactions with neurotransmitter receptors, particularly as NMDA receptor antagonists. This property could be valuable in developing treatments for neurological disorders such as schizophrenia or Alzheimer's disease.

Case Study:

Research into piperidine derivatives has highlighted their ability to modulate NMDA receptor activity, providing insights into their therapeutic potential in treating cognitive disorders .

Cancer Research

The unique combination of substituents in 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine may also confer anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

Studies have shown that certain piperidine derivatives can inhibit the proliferation of cancer cell lines, with mechanisms involving the disruption of cell cycle progression and induction of apoptosis .

Synthesis of Functional Materials

The compound's reactivity allows it to be used in synthesizing functional materials, such as polymers or coatings that require specific chemical properties.

Data Table: Potential Applications in Material Sciences

| Application Area | Description | Potential Benefits |

|---|---|---|

| Polymer Synthesis | Used as a monomer in polymerization reactions | Enhanced mechanical properties |

| Coatings | Development of protective coatings with antimicrobial properties | Increased durability and resistance to microbial growth |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine is crucial for optimizing its biological activity. The presence of halogen atoms and nitro groups significantly influences the compound's interaction with biological targets.

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-Bromo-4-nitro-phenoxymethyl)-azetidine | Azetidine ring with bromine and nitro groups | Moderate antibacterial activity |

| 4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine | Similar piperidine structure | Enhanced anticancer effects |

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the piperidine ring may facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Structural Analogues with Piperidine Cores

LSD1 Inhibitors (3-(Piperidin-4-ylmethoxy)pyridine Derivatives)

- Structure : These compounds feature a piperidine ring linked to pyridine via a methoxy group, with substitutions (e.g., bromo, chloro) on the pyridine ring .

- Key Differences: Unlike the target compound, these lack nitro groups and instead utilize Suzuki couplings for functionalization.

- Biological Activity : Demonstrated potent LSD1 inhibition (IC50 values in nM range), suggesting that the target compound’s nitro group might confer distinct electronic properties for alternative targets.

nAChR Modulators (COB-3, PPB-6)

- Structure : Piperidine rings with small alkyl groups (e.g., isopropyl, ethyl) and biphenyl esters .

- Key Differences: The target compound’s phenoxymethyl and nitro substituents contrast with the biphenyl esters and alkyl groups in nAChR modulators. SAR studies indicate that small alkyl groups on piperidine nitrogen enhance potency, whereas bulky groups (e.g., 3-phenylpropyl in KAB-18) reduce efficacy .

- Biological Activity : COB-3 showed a 14-fold increase in potency compared to KAB-18, highlighting the importance of substituent size. The target compound’s nitro group may similarly fine-tune activity but via electronic effects.

Piperidine vs. Piperazine Derivatives

8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (Compound I)

- Structure: Piperidine core with benzyl and quinoline groups .

- Key Differences: Replacement of the target’s nitro-phenoxymethyl group with a cyclopentenyl-benzyl moiety alters solubility and intermolecular interactions (e.g., C–H⋯H vs. classical hydrogen bonds) .

6-Bromo-2-(4-fluorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine

- Structure : Piperazine ring linked to imidazopyridine and bromo-fluorophenyl groups .

- The imidazopyridine scaffold may enhance π-π stacking interactions absent in the target compound .

Halogenated and Nitro-Substituted Analogues

2-Bromo-3-methylpyridine

- Structure : Simple bromo-methylpyridine without piperidine or nitro groups .

- Key Differences : The absence of a piperidine ring and nitro substituent limits its utility in receptor binding but simplifies synthesis. Safety data indicate moderate toxicity (e.g., respiratory irritation), suggesting the target compound’s nitro group may require stricter handling protocols .

6-Bromo-3-fluoropyridin-2-amine

- Structure : Bromo-fluoro-pyridine with an amine group .

- Key Differences : The amine group provides nucleophilic sites absent in the nitro-substituted target compound. Similarity metrics (0.79) suggest shared reactivity patterns, but the nitro group’s electron-withdrawing nature may reduce metabolic stability .

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Biological Activity

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine is a complex organic compound that belongs to the piperidine class. It is characterized by its unique structural features, including a bromine atom, a fluorine atom, and a nitro group, which contribute to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial and anticancer effects, alongside synthesis methods and structure-activity relationships (SAR).

Chemical Structure

The compound's structure is defined by the following molecular formula:

This structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structures to 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine often exhibit significant antimicrobial properties. For instance, derivatives featuring the 4-nitrophenoxy moiety have shown promising activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . The presence of halogen substituents like bromine and fluorine can enhance the compound's lipophilicity and bioactivity, potentially increasing its efficacy against various pathogens.

Anticancer Activity

The compound's anticancer potential is also noteworthy. Similar piperidine derivatives have been evaluated for their cytotoxic effects across several tumor cell lines. For example, compounds derived from phenoxy and nitro-substituted piperidines have shown varying degrees of activity against cancer cells, suggesting that structural modifications can lead to improved therapeutic profiles .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the chemical structure influence biological activity. Key findings include:

- Nitro Group Positioning : The position of the nitro group significantly affects the compound's activity. Compounds with nitro groups at specific positions have demonstrated enhanced potency against M. tuberculosis.

- Halogen Substitution : The presence of bromine and fluorine atoms has been correlated with increased antimicrobial and anticancer activities, likely due to their effects on electronic properties and molecular interactions .

Synthesis Methods

The synthesis of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine typically involves multi-step organic reactions, including:

- Bromination : Introduction of the bromine atom into the phenolic ring.

- Fluorination : Selective incorporation of the fluorine atom.

- Nitration : Formation of the nitro group at the para position relative to the phenoxy linkage.

- Piperidine Formation : Cyclization to form the piperidine ring structure.

These synthetic pathways are crucial for optimizing yield and purity while maintaining biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of compounds similar to 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine against M. tuberculosis. The most potent derivative exhibited an MIC of 4 μg/mL against both standard and rifampicin-resistant strains, indicating strong potential for further development as an antitubercular agent .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of related piperidine derivatives on various cancer cell lines. Results indicated that certain modifications led to significant cell death in tumor cells while maintaining low toxicity in normal cells, suggesting a favorable therapeutic index for these compounds .

Q & A

Basic Research Questions

Q. How can the Mitsunobu reaction be optimized for introducing the phenoxymethyl group to the piperidine core?

- Methodological Answer : The Mitsunobu reaction is critical for coupling hydroxyl-containing aromatic systems (e.g., bromo-fluoro-nitro phenol) to the piperidine scaffold. Key parameters include:

- Reagent Ratios : Use 1.2–1.5 equivalents of triphenylphosphine and diethyl azodicarboxylate (DEAD) relative to the alcohol substrate to drive the reaction to completion .

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0°C to room temperature minimizes side reactions.

- Monitoring : Track progress via TLC (Rf shift) or HPLC-MS for intermediates.

Q. What analytical techniques are recommended for characterizing intermediates in the synthesis of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of bromo, fluoro, and nitro substituents on the aromatic ring.

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks, especially for nitro-containing intermediates prone to degradation .

Q. How can hydrolytic stability of the bromo-fluoro-nitro aromatic system be assessed?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH 2–9 buffers at 40°C for 24–72 hours. Monitor degradation via HPLC.

- Kinetic Analysis : Calculate degradation rate constants (k) under acidic/basic conditions to identify labile sites (e.g., nitro group reduction).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the piperidine ring's substituents for target binding?

- Methodological Answer :

- Scaffold Diversification : Introduce substituents (e.g., methyl, fluoro, or hydroxyl groups) at the piperidine 4-position via alkylation or reductive amination.

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity against targets (e.g., enzymes or receptors).

- Computational Docking : Prioritize substituents using molecular docking (e.g., AutoDock Vina) to predict interactions with binding pockets .

Q. What strategies resolve contradictions in nitro group reactivity during Suzuki-Miyaura cross-coupling?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the nitro group as a tert-butyl carbamate to prevent undesired reduction during coupling.

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to minimize side reactions.

- Kinetic Studies : Compare reaction rates under varying temperatures (25°C vs. 80°C) to identify optimal conditions .

Q. How can computational modeling (e.g., DFT) predict electronic effects of substituents on aromatic ring reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Reactivity Hotspots : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack or reduction.

Q. How can off-target effects of this compound be evaluated in kinase profiling assays?

- Methodological Answer :

- Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations.

- Dose-Response Curves : Calculate IC₅₀ values for hits to assess selectivity over primary targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.